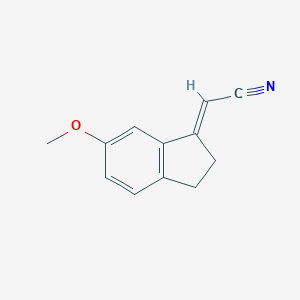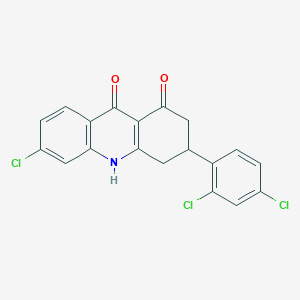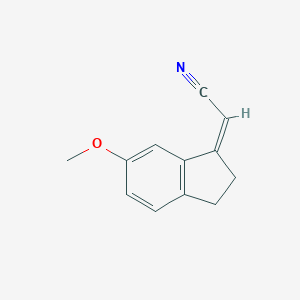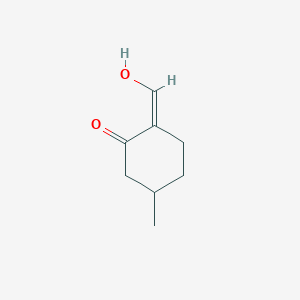
(2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one, also known as HMC, is a cyclic ketone that has gained significant attention in the field of organic synthesis and medicinal chemistry. It is a versatile intermediate that can be used in the synthesis of various bioactive compounds, including natural products and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as cysteine residues in proteins. This reactivity may contribute to the biological activity of compounds synthesized from (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one have not been extensively studied. However, compounds synthesized from (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one have exhibited a range of biological activities, including anticancer, antitumor, and antiviral activities. These activities may be attributed to the reactivity of (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one as a Michael acceptor.
Avantages Et Limitations Des Expériences En Laboratoire
(2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one has several advantages as an intermediate in organic synthesis. It is readily available, inexpensive, and can be synthesized in high yields and purity. However, (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one is relatively unstable and can undergo decomposition under certain conditions, such as high temperatures or prolonged exposure to air or moisture. Therefore, it must be handled with care and stored properly to maintain its stability.
Orientations Futures
There are several future directions for research on (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one and compounds synthesized from (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one. One area of interest is the development of new synthetic methods for (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one that are more efficient and environmentally friendly. Another area of interest is the identification of new biological activities of compounds synthesized from (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one, which may lead to the discovery of new drugs or therapeutic agents. Additionally, the study of the mechanism of action of (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one and compounds synthesized from (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one may provide insights into the reactivity of Michael acceptors and their role in biological systems.
Méthodes De Synthèse
The synthesis of (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one can be achieved through several methods, including the Claisen condensation reaction, the aldol condensation reaction, and the Robinson annulation reaction. The Claisen condensation reaction involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a strong base such as sodium ethoxide. The aldol condensation reaction involves the condensation of acetaldehyde with acetone in the presence of a base such as sodium hydroxide. The Robinson annulation reaction involves the condensation of 3-methyl-2-cyclohexenone with formaldehyde in the presence of a base such as potassium hydroxide. These methods can produce (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one in good yields and high purity.
Applications De Recherche Scientifique
(2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one has been widely used in scientific research as an intermediate in the synthesis of various bioactive compounds. For example, (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one has been used in the synthesis of the natural product (+)-neopeltolide, which exhibits potent anticancer activity. (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one has also been used in the synthesis of the antitumor agent (-)-englerin A, which selectively targets renal cancer cells. In addition, (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one has been used in the synthesis of the antiviral agent (+)-nootkatone, which exhibits potent activity against the Zika virus. These examples demonstrate the versatility of (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one in the synthesis of bioactive compounds with diverse biological activities.
Propriétés
Numéro CAS |
142235-64-1 |
|---|---|
Nom du produit |
(2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(2Z)-2-(hydroxymethylidene)-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C8H12O2/c1-6-2-3-7(5-9)8(10)4-6/h5-6,9H,2-4H2,1H3/b7-5- |
Clé InChI |
ZNCGFEPMSVQRPI-ALCCZGGFSA-N |
SMILES isomérique |
CC1CC/C(=C/O)/C(=O)C1 |
SMILES |
CC1CCC(=CO)C(=O)C1 |
SMILES canonique |
CC1CCC(=CO)C(=O)C1 |
Synonymes |
Cyclohexanone, 2-(hydroxymethylene)-5-methyl-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



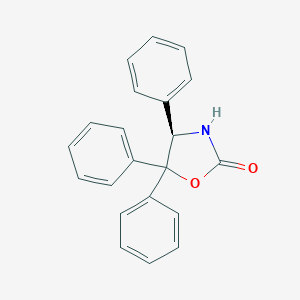
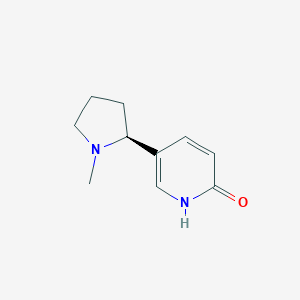
![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)
![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)
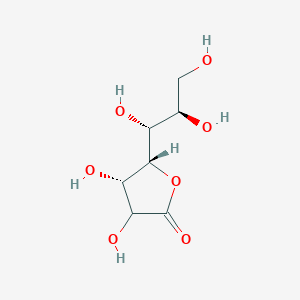
![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)
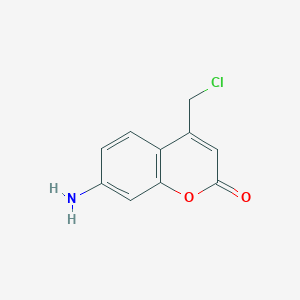
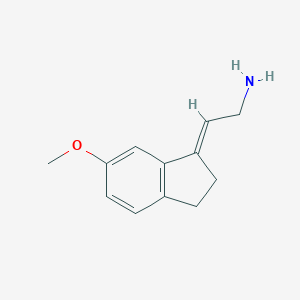
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)
![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)
